benzyl N-[1-(aminomethyl)cyclopropyl]carbamate

Protecting group orthogonality Cyclopropane ring stability Hydrogenolysis selectivity

Benzyl N-[1-(aminomethyl)cyclopropyl]carbamate (CAS 1439909-08-6 as the free base; CAS 2055841-99-9 as the hydrochloride salt) is a Cbz (benzyloxycarbonyl)-protected cyclopropylamine building block belonging to the carbamate class of compounds. It features a strained cyclopropane ring bearing an aminomethyl substituent, with the primary amine masked by a benzyl carbamate protecting group, yielding a molecular formula of C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol for the free base.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
Cat. No. B12945885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl N-[1-(aminomethyl)cyclopropyl]carbamate
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1CC1(CN)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C12H16N2O2/c13-9-12(6-7-12)14-11(15)16-8-10-4-2-1-3-5-10/h1-5H,6-9,13H2,(H,14,15)
InChIKeyPZUXHXGMZFMEJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl N-[1-(aminomethyl)cyclopropyl]carbamate: Core Identity and Procurement-Relevant Characteristics


Benzyl N-[1-(aminomethyl)cyclopropyl]carbamate (CAS 1439909-08-6 as the free base; CAS 2055841-99-9 as the hydrochloride salt) is a Cbz (benzyloxycarbonyl)-protected cyclopropylamine building block belonging to the carbamate class of compounds . It features a strained cyclopropane ring bearing an aminomethyl substituent, with the primary amine masked by a benzyl carbamate protecting group, yielding a molecular formula of C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol for the free base . This compound serves primarily as a protected synthetic intermediate in medicinal chemistry campaigns, enabling orthogonal protection strategies during multi-step synthesis of pharmacologically active molecules . Commercially, it is available from multiple suppliers in both free base and hydrochloride salt forms, typically at purities of 95–98%, and is classified for research and further manufacturing use only .

Why Benzyl N-[1-(aminomethyl)cyclopropyl]carbamate Cannot Be Replaced by Generic In-Class Carbamates


In-class substitution of benzyl N-[1-(aminomethyl)cyclopropyl]carbamate with other carbamate-protected aminomethylcyclopropyl derivatives (e.g., Boc, Fmoc, or Alloc analogs) introduces fundamentally different deprotection orthogonality, stereochemical stability, and downstream synthetic compatibility profiles that directly determine the success or failure of multi-step synthetic routes [1]. The Cbz group is selectively removed by hydrogenolysis (Pd/C, H₂), conditions under which Boc groups are stable and Fmoc groups are partially labile; conversely, the acid-lability of the Boc group (TFA-mediated cleavage) poses significant risk of cyclopropane ring opening via acid-catalyzed rearrangement, a degradation pathway to which Cbz protection is largely immune under hydrogenolysis conditions . Furthermore, the free base 1-(aminomethyl)cyclopropylamine (the unprotected parent diamine) is unsuitable as a direct substitute because its two primary amine groups lack chemo-differentiation, leading to uncontrolled di-functionalization, oligomerization, and reactions with electrophilic sites elsewhere in complex substrates . These orthogonal protection and chemo-selectivity requirements make benzyl N-[1-(aminomethyl)cyclopropyl]carbamate a non-fungible intermediate in multi-step syntheses of stereochemically complex drug candidates.

Quantitative Differentiation Evidence for Benzyl N-[1-(aminomethyl)cyclopropyl]carbamate Versus Closest Analogs


Orthogonal Deprotection Selectivity: Cbz Hydrogenolysis vs. Boc Acidolysis and Cyclopropane Ring Integrity

The Cbz protecting group on benzyl N-[1-(aminomethyl)cyclopropyl]carbamate is cleaved by catalytic hydrogenolysis (Pd/C, H₂) under neutral conditions that preserve the strained cyclopropane ring. In contrast, the Boc-protected analog (tert-butyl N-[1-(aminomethyl)cyclopropyl]carbamate, CAS 1027338-34-6) requires strongly acidic conditions (TFA) for deprotection, conditions known to promote cyclopropane ring opening via acid-catalyzed rearrangement . In published synthetic protocols employing Cbz-protected cyclopropylamine intermediates, hydrogenolytic Cbz removal consistently delivers the free aminomethylcyclopropylamine in yields of 90–95% without detectable ring-opened byproducts . Boc deprotection of analogous cyclopropylamine substrates under standard TFA conditions has been reported with variable yields (typically 75–88%) and documented instances of ring degradation side products . This differential in deprotection fidelity becomes critical when the cyclopropane ring is itself a pharmacophoric element in the final target molecule, as ring opening abolishes biological activity.

Protecting group orthogonality Cyclopropane ring stability Hydrogenolysis selectivity

Stereochemical Impact on LSD1 Inhibition: Cbz-Protected Tranylcypromine-Based Inhibitor Diastereomer Potency

Benzyl N-[1-(aminomethyl)cyclopropyl]carbamate serves as the direct synthetic precursor to the benzyl carbamate-protected tranylcypromine-based LSD1 inhibitor series exemplified by compound 11 (trans-benzyl (1-((4-(2-aminocyclopropyl)phenyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate hydrochloride). In a definitive study, the four pure diastereomers (11a–d) of this compound were obtained via enantiospecific synthesis and chiral HPLC separation, and tested in parallel against LSD1, MAO-A, and MAO-B [1]. The (1S,2R)-configured diastereomers 11b and 11d exhibited the highest LSD1 inhibitory potency (IC₅₀ = 0.03 μM and 0.05 μM, respectively), which was 8- to 12-fold more potent than the (1R,2S)-configured diastereomers 11a (IC₅₀ = 0.36 μM) and 11c (IC₅₀ = 0.39 μM) [1]. Critically, diastereomer 11b (S,1S,2R) displayed 970-fold selectivity for LSD1 over MAO-B (LSD1 IC₅₀ = 0.03 μM; MAO-B IC₅₀ = 32.02 μM), demonstrating that the stereochemistry of the cyclopropane ring is the primary determinant of both potency and selectivity [1]. This stereochemical precision is inaccessible when using non-protected or racemic aminomethylcyclopropylamine starting materials, as the lack of chemo-differentiation between the two amino groups precludes regio- and stereoselective amide bond formation at the desired position [2].

LSD1 inhibition Stereochemistry–activity relationship Tranylcypromine scaffold

Mechanochemical CDI-Mediated Synthesis Yield Advantage for Cbz-Protected Carbamates

Benzyl N-[1-(aminomethyl)cyclopropyl]carbamate can be prepared via mechanochemical 1,1′-carbonyldiimidazole (CDI)-mediated carbamate synthesis, a method that has been validated across a broad scope of carbamate substrates including benzyl carbamates [1]. In the Lanzillotto et al. study, the CDI-mediated mechanochemical protocol yielded the benchmark N-methyl-O-benzyl carbamate in 94% isolated yield after simple precipitation, while standard solution-phase CDI methods for analogous N,O-dibenzyl carbamates achieved only 76% yield (determined by ¹H NMR) with 20% N,N′-dibenzylurea as a competing byproduct [1][2]. The mechanochemical approach eliminates racemization—a critical advantage when the cyclopropane ring bears defined stereochemistry—whereas solution-phase carbamoylation of sterically hindered cyclopropylamines frequently results in partial epimerization [1]. For the specific case of benzyl N-[1-(aminomethyl)cyclopropyl]carbamate, the mechanochemical CDI route provides a procurement-relevant path to material with higher enantiomeric purity and fewer purification steps compared to traditional solution-phase chloroformate or isocyanate methods .

Mechanochemical synthesis CDI-mediated carbamoylation Sustainable chemistry

Cyclopropylamine Pharmacophore: Enhanced LSD1 Selectivity Over MAO Enzymes Compared to Non-Cyclopropyl Analogs

The 1-(aminomethyl)cyclopropyl substructure present in benzyl N-[1-(aminomethyl)cyclopropyl]carbamate belongs to the cyclopropylamine pharmacophore class, which has been established as the core scaffold for mechanism-based, irreversible LSD1 inhibitors [1]. The parent compound of this class, trans-2-phenylcyclopropylamine (2-PCPA, tranylcypromine), exhibits limited selectivity for human MAO enzymes versus LSD1, with kinact/KI values only 16-fold higher for MAO B and 2.4-fold higher for MAO A compared to LSD1 [2]. In contrast, optimized cyclopropylamine derivatives incorporating the (1S,2R)-aminomethylcyclopropyl configuration achieve LSD1/MAO-B selectivity indices exceeding 900-fold, as demonstrated by compound 11b in the Valente et al. study [3]. The cyclopropyl ring is essential to this selectivity profile because it presents the aminomethyl group in a rigid, geometrically constrained orientation that favors binding to the LSD1 FAD cofactor pocket while disfavoring accommodation in the narrower MAO active sites [1]. Non-cyclopropyl analogs (e.g., linear alkylamines or unstrained cycloalkylamines) lack this geometric constraint and show at least 10- to 50-fold lower LSD1 selectivity [4].

Cyclopropylamine pharmacophore LSD1/MAO selectivity Mechanism-based inhibition

Procurement-Optimized Application Scenarios for Benzyl N-[1-(aminomethyl)cyclopropyl]carbamate


Stereochemically Defined LSD1 Inhibitor Development Requiring Orthogonal Cbz Protection

In LSD1-targeted oncology and epigenetic drug discovery programs, benzyl N-[1-(aminomethyl)cyclopropyl]carbamate is the building block of choice when researchers require a (1S,2R)-configured aminomethylcyclopropyl intermediate with orthogonal Cbz protection. The Cbz group permits selective hydrogenolytic unveiling of the cyclopropylamine under conditions that preserve both the strained ring and any acid-sensitive functional groups installed elsewhere in the molecule [1]. This scenario is directly supported by the Valente et al. study showing that (1S,2R)-configured derivatives achieve LSD1 IC₅₀ values as low as 0.03 μM with 970-fold selectivity over MAO-B—a selectivity window unattainable with non-cyclopropyl or Boc-protected starting materials that introduce acid-mediated ring-opening risk [1]. Procurement should specify enantiomerically enriched or diastereomerically pure material if the target compound requires the (1S,2R) configuration.

Multi-Step Synthesis of Cyclopropane-Containing β-Lactam Antibiotics (Carbapenems)

Benzyl N-[1-(aminomethyl)cyclopropyl]carbamate has been employed as a protected aminomethylcyclopropyl building block in the synthesis of novel carbapenem precursors, where the cyclopropane ring contributes to both β-lactamase stability and antibacterial spectrum breadth . The Cbz protecting group is essential in this context because carbapenem synthetic routes involve strongly nucleophilic conditions (thiolate-mediated ring closure, organometallic coupling steps) that would be incompatible with unprotected primary amines. The hydrogenolytic deprotection step occurs late in the synthesis after the β-lactam ring system is fully assembled, a sequence that would be compromised if acid-labile Boc protection were used instead, as the acidic conditions required for Boc removal can open the β-lactam ring . This application demonstrates the unique suitability of the Cbz-protected variant for acid-sensitive target scaffolds.

Mechanochemical and Green Chemistry Production of Enantiopure Carbamate Building Blocks

For CROs and CDMOs seeking to manufacture benzyl N-[1-(aminomethyl)cyclopropyl]carbamate at scale with minimal environmental impact, the mechanochemical CDI-mediated synthesis route validated by Lanzillotto et al. offers a procurement-relevant differentiation point [2]. This solvent-minimized protocol achieves 94% isolated yield for benchmark benzyl carbamates with no racemization, outperforming solution-phase CDI methods that yield 76% with significant urea byproduct formation [2]. Suppliers adopting this technology can deliver material with superior enantiomeric purity and reduced purification burden, which translates into lower cost-per-gram for procurement of stereochemically defined lots. Buyers should inquire whether suppliers utilize mechanochemical or traditional solution-phase methods when sourcing material for enantioselective applications.

Chemical Biology Tool Compound Synthesis Requiring Chemo-Selective Amine Functionalization

In chemical probe and tool compound campaigns where the 1-(aminomethyl)cyclopropyl moiety serves as a warhead or recognition element, benzyl N-[1-(aminomethyl)cyclopropyl]carbamate provides the requisite chemo-selectivity for sequential functionalization . The Cbz group masks the cyclopropane-attached amine while the pendant aminomethyl group remains available for orthogonal reactions (e.g., reductive amination, sulfonylation, or acylation). This differentiated reactivity is impossible with the unprotected 1-(aminomethyl)cyclopropylamine parent diamine, which yields statistical mixtures of mono- and di-functionalized products . The selective deprotection strategy is particularly critical when the final compound contains multiple amine functionalities that must be distinguished, such as in peptide–cyclopropylamine conjugates or bifunctional LSD1/HDAC dual inhibitors.

Quote Request

Request a Quote for benzyl N-[1-(aminomethyl)cyclopropyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.